molecular formula C14H18BrF3N2 B1401884 1-(4-bromo-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine CAS No. 1713162-76-5

1-(4-bromo-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine

Cat. No.: B1401884
CAS No.: 1713162-76-5
M. Wt: 351.2 g/mol
InChI Key: XHGYARQJHQMROI-UHFFFAOYSA-N
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Description

1-(4-bromo-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine is a complex organic compound that features a piperidine ring substituted with a bromine atom and a trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine typically involves multiple steps. One common method starts with the bromination of 2-(trifluoromethyl)aniline to introduce the bromine atom at the para position. This is followed by the formation of the piperidine ring through a series of cyclization reactions. The final step involves the N,N-dimethylation of the piperidine nitrogen using reagents such as formaldehyde and formic acid under reductive amination conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and automated systems can help in scaling up the production process while maintaining the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-(4-bromo-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-bromo-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chloro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine
  • 1-(4-fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine
  • 1-(4-iodo-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine

Uniqueness

The presence of the bromine atom in 1-(4-bromo-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine distinguishes it from its analogs. Bromine’s size and electronegativity can influence the compound’s reactivity and binding properties, making it unique in its applications and effects .

Properties

IUPAC Name

1-[4-bromo-2-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrF3N2/c1-19(2)11-5-7-20(8-6-11)13-4-3-10(15)9-12(13)14(16,17)18/h3-4,9,11H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGYARQJHQMROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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